molecular formula C19H20N8O B12174610 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

Cat. No.: B12174610
M. Wt: 376.4 g/mol
InChI Key: AYARDVRBGQJYPP-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is a complex organic compound that features both tetrazole and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazolopyridine moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate signaling pathways, inhibit enzyme activity, or alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is unique due to its combination of tetrazole and triazolopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

IUPAC Name

2-(tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide

InChI

InChI=1S/C19H20N8O/c28-19(15-8-3-4-9-16(15)27-14-21-24-25-27)20-12-6-1-2-10-17-22-23-18-11-5-7-13-26(17)18/h3-5,7-9,11,13-14H,1-2,6,10,12H2,(H,20,28)

InChI Key

AYARDVRBGQJYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3)N4C=NN=N4

Origin of Product

United States

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